molecular formula C9H6Cl2O4 B2695850 2-(2,6-Dichloro-4-formylphenoxy)acetic acid CAS No. 52268-21-0

2-(2,6-Dichloro-4-formylphenoxy)acetic acid

Cat. No. B2695850
CAS RN: 52268-21-0
M. Wt: 249.04
InChI Key: NBKUITQBQNMEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid consists of a phenyl ring with two chlorine atoms (at positions 2 and 6), a formyl group (CHO) attached at position 4, and an acetic acid moiety (CH2COOH) at the other end. The compound’s chemical formula indicates its composition of carbon, hydrogen, chlorine, and oxygen atoms .

Scientific Research Applications

Crystal Structure and Complex Formation

2-(2,6-Dichloro-4-formylphenoxy)acetic acid has been a subject of study for its interaction with metals, leading to the formation of various complexes. Research by O'reilly et al. (1987) delved into metal phenoxyalkanoic acid interactions, specifically examining the crystal structures of this compound and its zinc(II) complex. The study provided insights into the stereochemistry of these complexes, highlighting the role of hydrogen bonding and coordination in determining their structures. The findings contribute to a deeper understanding of the molecular interactions and potential applications in materials science and coordination chemistry (O'reilly, Smith, Kennard, & Mak, 1987).

Antimicrobial and Anti-mycobacterial Applications

The compound has been explored for its potential in medicinal chemistry, particularly in synthesizing novel derivatives with antimicrobial properties. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities. These derivatives exhibited significant activity against various microbial strains, suggesting the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, Yar, Siddiqui, and Ali (2006) investigated phenoxy acetic acid derivatives for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, highlighting the compound's potential in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).

Environmental Applications

The chemical's role extends to environmental science, particularly in water purification and herbicide degradation. Matthews (1990) explored the use of titanium dioxide suspensions under near-UV light for oxidizing various solutes, including phenoxy acetic acids. This process effectively mineralized these compounds, demonstrating a method for detoxifying water from agricultural runoffs containing phenoxy herbicides (Matthews, 1990). Furthermore, optimization of advanced oxidation processes for degrading 2,4-dichlorophenoxy acetic acid in aqueous solutions emphasizes the compound's environmental impact and its mitigation strategies (Mehralipour & Kermani, 2021).

properties

IUPAC Name

2-(2,6-dichloro-4-formylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKUITQBQNMEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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